molecular formula C17H25NO B14407078 2-Piperidinol, 1-(1-phenylcyclohexyl)- CAS No. 85089-74-3

2-Piperidinol, 1-(1-phenylcyclohexyl)-

Cat. No.: B14407078
CAS No.: 85089-74-3
M. Wt: 259.4 g/mol
InChI Key: ICNGXPRGRGIAMH-UHFFFAOYSA-N
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Description

2-Piperidinol, 1-(1-phenylcyclohexyl)- is a compound that belongs to the class of arylcyclohexylamines. This compound is structurally related to phencyclidine (PCP), a well-known dissociative anesthetic. It features a piperidine ring, a phenyl group, and a cyclohexyl group, making it a tricyclic compound with significant pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinol, 1-(1-phenylcyclohexyl)- involves several steps. One common method includes the modification of phencyclidine analogs by altering the aromatic moiety and modifying the cyclohexyl and piperidine rings.

Industrial Production Methods

Industrial production of this compound typically involves the hydrogenation of pyridine over a molybdenum disulfide catalyst to produce piperidine, which is then further modified to introduce the phenyl and cyclohexyl groups . This process ensures high yields and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Piperidinol, 1-(1-phenylcyclohexyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidines and cyclohexyl derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Piperidinol, 1-(1-phenylcyclohexyl)- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds.

    Biology: The compound is studied for its effects on neurotransmitter systems, particularly its interaction with NMDA receptors.

    Medicine: Research focuses on its potential analgesic and anesthetic properties.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects primarily by binding to the NMDA receptor, a subtype of the glutamate receptor. This binding blocks the voltage-sensitive potassium and sodium channels, leading to increased calcium entry into the nerve cell. This results in the release of neurotransmitters at the presynaptic nerve ending . Additionally, it interferes with other brain functions by blocking muscarinic and nicotinic acetylcholine receptors .

Comparison with Similar Compounds

Similar Compounds

    Phencyclidine (PCP): Structurally similar but lacks the hydroxyl group on the piperidine ring.

    Ketamine: Another NMDA receptor antagonist with a similar mechanism of action but different structural features.

    Methoxetamine: A derivative of ketamine with additional methoxy groups.

Uniqueness

2-Piperidinol, 1-(1-phenylcyclohexyl)- is unique due to its specific structural modifications, which enhance its binding affinity to NMDA receptors and its potential analgesic properties. These modifications make it a valuable compound for research in pharmacology and medicinal chemistry .

Properties

CAS No.

85089-74-3

Molecular Formula

C17H25NO

Molecular Weight

259.4 g/mol

IUPAC Name

1-(1-phenylcyclohexyl)piperidin-2-ol

InChI

InChI=1S/C17H25NO/c19-16-11-5-8-14-18(16)17(12-6-2-7-13-17)15-9-3-1-4-10-15/h1,3-4,9-10,16,19H,2,5-8,11-14H2

InChI Key

ICNGXPRGRGIAMH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)N3CCCCC3O

Origin of Product

United States

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